molecular formula C12H19NO B1444133 4-Amino-3-benzyl-3-methylbutan-2-ol CAS No. 1483742-87-5

4-Amino-3-benzyl-3-methylbutan-2-ol

Cat. No.: B1444133
CAS No.: 1483742-87-5
M. Wt: 193.28 g/mol
InChI Key: GLLXHCDEEGVYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Catalysis

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter, rendering them chiral. This structural feature is of paramount importance in several areas of chemical science.

In organic synthesis , chiral amino alcohols serve as versatile building blocks for the construction of complex, biologically active molecules. frontiersin.orgnih.gov The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, making them ideal starting materials or key intermediates in the synthesis of pharmaceuticals and natural products. westlake.edu.cn The stereochemistry of these molecules is often crucial for their biological function, and the use of enantiomerically pure amino alcohols ensures the desired stereochemical outcome in the final product.

In the realm of asymmetric catalysis , chiral amino alcohols are frequently employed as ligands for metal catalysts. westlake.edu.cn These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction. This enables the synthesis of enantiomerically enriched products from prochiral substrates, a cornerstone of modern synthetic chemistry. The ability to fine-tune the steric and electronic properties of the amino alcohol ligand allows for the optimization of catalytic activity and enantioselectivity. Furthermore, some chiral amino alcohols can themselves act as organocatalysts, promoting reactions without the need for a metal.

The development of efficient synthetic methods for accessing chiral amino alcohols is an active area of research. westlake.edu.cn Traditional methods often have limitations, but newer strategies, such as chromium-catalyzed asymmetric cross-coupling reactions, offer promising avenues for their modular synthesis from readily available starting materials. westlake.edu.cn Biocatalysis, utilizing enzymes like amine dehydrogenases, also presents a powerful and environmentally friendly approach to producing chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov

Academic Relevance of the 4-Amino-3-benzyl-3-methylbutan-2-ol Scaffold

The specific scaffold of this compound holds particular interest for the academic research community. Its structure, featuring a quaternary carbon center adjacent to a stereogenic center bearing a hydroxyl group, presents a unique and challenging synthetic target. The presence of a benzyl (B1604629) group and a methyl group on the quaternary carbon, along with the amino and hydroxyl functionalities, provides a rich platform for investigating structure-activity relationships and exploring novel chemical transformations.

This compound serves as a valuable small molecule scaffold for the development of new synthetic methodologies and as a potential component in the design of novel ligands for asymmetric catalysis. cymitquimica.com The synthesis and study of such structurally defined molecules contribute to the fundamental understanding of stereochemistry and its influence on chemical reactivity and biological activity.

Below are the key properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.28 g/mol

Table 1: Physicochemical Properties of this compound. Data sourced from cymitquimica.com.

The continued investigation into compounds like this compound is essential for pushing the boundaries of organic synthesis and catalysis, ultimately enabling the creation of new and improved molecules with significant societal impact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLXHCDEEGVYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 4 Amino 3 Benzyl 3 Methylbutan 2 Ol

Stereoisomerism and Chirality of the Compound

4-Amino-3-benzyl-3-methylbutan-2-ol possesses two chiral centers: the carbon atom bonded to the hydroxyl group (C2) and the carbon atom bearing the benzyl (B1604629) and methyl groups (C3). The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. rsc.org For this compound, with its two chiral centers, a total of four possible stereoisomers can exist. These stereoisomers are classified into pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties such as melting point and boiling point, but rotating plane-polarized light in opposite directions. researchgate.net Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. They possess different physical properties and can be separated by conventional techniques like chromatography. ru.nl

The four stereoisomers of this compound can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter. rsc.org This gives rise to the (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) configurations. The (2R, 3R) and (2S, 3S) isomers constitute one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form the other enantiomeric pair. The relationship between any other combination of these isomers is diastereomeric.

Table 1: Possible Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C3Relationship to (2R, 3R)
1RR-
2SSEnantiomer
3RSDiastereomer
4SRDiastereomer

Determination of Absolute and Relative Configuration

The unambiguous assignment of the absolute and relative stereochemistry of a chiral molecule is fundamental for understanding its structure-activity relationship. Various analytical techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. However, obtaining crystals of suitable quality can be a significant challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy is primarily used for structural elucidation, advanced techniques can provide valuable information about the relative stereochemistry of a molecule. For acyclic systems like this compound, Nuclear Overhauser Effect (NOE) experiments can be particularly insightful. nih.gov The observation of an NOE between protons that are close in space can help to deduce the relative orientation of substituents along the carbon backbone. The relative configuration of 1,3-aminoalcohols can often be determined by analyzing the coupling constants and through NOESY experiments. nih.gov

For the determination of absolute configuration by NMR, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. By converting the alcohol or amine into diastereomeric esters or amides, the chemical shifts of nearby protons in the ¹H NMR spectrum can be differentiated, allowing for the assignment of the absolute configuration. rsc.org

Table 2: Illustrative Spectroscopic Data for Stereochemical Determination

TechniqueParameterIllustrative Finding for a DiastereomerImplication
¹H-¹H NOESYNOE between H2 and benzyl protonsStrong correlation observedSuggests a syn relative stereochemistry
¹H NMR of Mosher's EsterΔδ (δS - δR) for protons adjacent to C2Positive values for certain protonsCan be used to assign the absolute configuration at C2
X-ray CrystallographyFlack ParameterValue close to 0Confirms the assigned absolute configuration

Conformational Analysis and Stereoelectronic Effects

The biological activity and reactivity of a flexible molecule like this compound are not only determined by its configuration but also by its preferred conformation in solution. The molecule can adopt various conformations due to rotation around its single bonds. The stability of these conformations is influenced by a combination of steric and stereoelectronic effects.

Conformational Preferences: In acyclic systems, staggered conformations are generally more stable than eclipsed conformations to minimize torsional strain. For 1,3-amino alcohols, intramolecular hydrogen bonding between the hydroxyl and amino groups can play a significant role in stabilizing certain conformations, leading to the formation of a pseudo-six-membered ring. The substituents on the carbon backbone will preferentially occupy equatorial-like positions in this pseudo-chair conformation to minimize steric hindrance.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. In the context of this compound, the gauche effect and hyperconjugation are relevant. For instance, a gauche interaction between the amino and hydroxyl groups might be stabilized by a combination of hydrogen bonding and favorable orbital interactions. The orientation of the C-N and C-O bonds can also influence the electron distribution and reactivity of the molecule. Quantum chemical calculations are often employed to model the different conformations and to quantify the energetic contributions of these stereoelectronic effects. diva-portal.org

Table 3: Illustrative Conformational Analysis Data

Computational MethodParameterIllustrative Result for a Low-Energy ConformerInterpretation
Density Functional Theory (DFT)Dihedral Angle (H-O-C2-C3)~60°Indicates a gauche relationship between the hydroxyl and amino groups
DFTEnergy Difference (Anti vs. Gauche)Gauche conformer is 2 kcal/mol more stableSuggests a preference for the hydrogen-bonded conformation
Atoms in Molecules (AIM)Bond Critical Point AnalysisPresence of a bond path between the hydroxyl hydrogen and the nitrogen lone pairConfirms the existence of an intramolecular hydrogen bond

Applications of 4 Amino 3 Benzyl 3 Methylbutan 2 Ol As a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Design Principles for Chiral Amino Alcohol Ligands

Chiral β-amino alcohols are a well-established class of ligands in asymmetric catalysis. Their effectiveness generally stems from the ability of the amino and hydroxyl groups to coordinate to a metal center, forming a stable five-membered chelate ring. This coordination creates a rigid chiral environment around the metal's active site.

Key design principles for these ligands often involve:

Steric Hindrance: The presence of bulky substituents near the chiral centers of the ligand can effectively shield one face of the substrate, leading to high enantioselectivity. The stereochemistry of these substituents dictates which enantiomer of the product is formed.

Electronic Effects: The electronic properties of substituents on the ligand can influence the Lewis acidity of the metal center, thereby affecting the catalyst's activity.

Structural Rigidity: A rigid ligand backbone, often achieved through chelation, is crucial for maintaining a well-defined chiral pocket and ensuring effective transfer of chirality.

While these principles are broadly applicable to chiral amino alcohols, no studies were found that specifically discuss the design or theoretical modeling of 4-Amino-3-benzyl-3-methylbutan-2-ol for use in asymmetric catalysis.

Performance in Asymmetric Catalytic Reactions

There is no available data in published literature regarding the performance of this compound in any asymmetric catalytic reactions. Therefore, no research findings or data tables can be provided for its use in the following transformations.

No studies have been found that employ this compound as a ligand for the asymmetric reduction of prochiral substrates, such as ketones or imines.

No research detailing the use of this compound as a catalyst or ligand for asymmetric addition reactions, including the addition of diethylzinc to aldehydes or the addition of cyanide to imines or aldehydes, is present in the available scientific literature.

There is no documented evidence of this compound being used in other asymmetric transformations such as aldol (B89426) reactions, Michael (conjugate) additions, or Diels-Alder reactions.

Immobilization Strategies for the Amino Alcohol Catalyst

The development of heterogeneous catalysts through the immobilization of homogeneous catalysts onto solid supports is a significant area of research, as it facilitates catalyst recovery and reuse. Common strategies for amino alcohol ligands include anchoring them to polymers, silica, or magnetic nanoparticles. However, no literature was found describing any attempts or strategies for the immobilization of this compound.

Computational Studies and Mechanistic Insights for Reactions Involving 4 Amino 3 Benzyl 3 Methylbutan 2 Ol

Density Functional Theory (DFT) Calculations

There are no available research articles that apply Density Functional Theory (DFT) calculations to 4-Amino-3-benzyl-3-methylbutan-2-ol. Such studies would be invaluable for understanding the electronic structure, stability, and reactivity of the molecule.

Reaction Pathway Elucidation

Without specific DFT studies, the elucidation of reaction pathways for the synthesis or transformation of this compound remains purely in the realm of general organic chemistry principles rather than specific computational evidence. Computational modeling would be necessary to map the energy landscapes of potential reaction coordinates, identify intermediates, and determine the most likely synthetic routes.

Transition State Analysis and Stereoselectivity Origins

The stereochemical complexity of this compound, which contains multiple chiral centers, makes the understanding of its stereoselective synthesis a prime candidate for transition state analysis using DFT. In studies of other chiral amino alcohols, this type of analysis has been instrumental in explaining why one stereoisomer is formed preferentially over another. chemrxiv.org However, no such analysis has been published for this specific compound.

Molecular Dynamics and Conformational Search

Molecular dynamics simulations and conformational searches are essential for understanding the flexibility of a molecule and its preferred shapes, which in turn influence its biological activity and physical properties. For this compound, there is no published research detailing these types of computational investigations.

Prediction of Catalytic Activity and Ligand-Substrate Interactions

Chiral amino alcohols are often used as ligands in asymmetric catalysis. Computational methods are frequently used to predict how effectively a ligand will perform in a catalytic system by modeling its interactions with metal centers and substrates. chemrxiv.org There are no such predictive studies available for this compound, limiting the ability to computationally assess its potential in this application.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Amino 3 Benzyl 3 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 4-Amino-3-benzyl-3-methylbutan-2-ol, with multiple stereocenters and distinct proton and carbon environments, a suite of NMR experiments is necessary for a complete assignment.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environments of the nuclei, but complex spin systems and overlapping signals often necessitate two-dimensional (2D) techniques for complete structural elucidation. ethernet.edu.et

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the proton of the alcohol group (at C2) and the protons of the adjacent methyl group (at C1).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the benzylic (C7) protons would show a cross-peak with the signal for the C7 carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-3 bonds) between protons and carbons. st-andrews.ac.uk This technique is particularly useful for identifying quaternary carbons, which are not visible in HSQC/HMQC spectra. Key HMBC correlations for this compound would include those from the methyl protons at C1 to the carbinol carbon C2 and the quaternary carbon C3, and from the benzylic protons (C7) to the aromatic carbons and the quaternary carbon C3.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the compound.

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1CH₃~1.1~18C2, C3
2CH(OH)~3.8~75C1, C3, C4
3C-~45-
4CH₂NH₂~2.9~50C2, C3
5CH₃~1.0~25C3, C4, C7
7CH₂~2.7~40C3, C5, C8, C9/13
8C-~138-
9/13CH~7.2-7.3~130C7, C8, C11
10/12CH~7.2-7.3~128C8, C9/13
11CH~7.1-7.2~126C9/13

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Chiral Solvating Agents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this analysis. nih.gov CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net

This interaction occurs in the NMR tube, and because diastereomers have different physical properties, the corresponding nuclei of the two enantiomers become chemically non-equivalent. This results in the splitting of one or more signals in the ¹H NMR spectrum. nih.gov Commonly used CSAs include derivatives of mandelic acid, Pirkle's alcohol, or metal-containing species. researchgate.nettamu.edu

The procedure involves:

Acquiring a standard ¹H NMR spectrum of the analyte.

Adding a specific amount of a suitable CSA to the NMR tube.

Observing the splitting of a well-resolved proton signal (e.g., the methine proton at C2 or one of the methyl groups).

Integrating the areas of the two separated signals. The ratio of these areas directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecular ion, serving as a powerful confirmation of the compound's identity and purity. nih.gov For this compound (C₁₂H₁₉NO), the expected exact mass of its protonated molecular ion [M+H]⁺ can be calculated.

Ion FormulaCalculated Exact Mass (Da)
[C₁₂H₂₀NO]⁺194.15394

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula and indicates the absence of impurities with different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern acts as a molecular fingerprint that can be used to confirm the structure. chemguide.co.uklibretexts.org

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to cleavage. Cleavage adjacent to the nitrogen could lead to the loss of a CH₂NH₂ radical or the formation of an iminium ion.

Loss of Water: Alcohols frequently lose a molecule of water (18 Da) from the protonated molecular ion.

Benzylic Cleavage: Cleavage of the bond between the benzyl (B1604629) group and the quaternary carbon is highly probable due to the stability of the resulting benzyl cation or radical. libretexts.org

Predicted Fragment m/zPossible Fragment Structure/Loss
176.1434[M+H - H₂O]⁺
164.1434[M+H - CH₂NH₂]⁺
91.0542[C₇H₇]⁺ (Tropylium ion)
45.0599[CH₃CHOH]⁺

Note: The fragmentation pattern provides corroborating evidence for the connectivity of the molecular structure.

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is ideal for analyzing this compound within a complex matrix, such as a crude reaction mixture or a biological sample. nih.gov

The LC system, typically using a reversed-phase column, separates the target compound from impurities, starting materials, and byproducts based on their differential partitioning between the mobile and stationary phases. As each compound elutes from the column, it is introduced into the mass spectrometer, which provides two key pieces of information:

Retention Time: The time at which the compound elutes, which is characteristic under specific chromatographic conditions.

Mass Spectrum: Confirms the identity of the eluting compound by its m/z ratio and fragmentation pattern.

This dual detection provides unequivocal identification and allows for the quantification of the compound even in the presence of co-eluting impurities that may not be resolved by chromatography alone.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) is a prominent technique in this category, providing critical information about the three-dimensional arrangement of atoms, or the absolute configuration, of a chiral center. mtoz-biolabs.comspectroscopyeurope.com

For a molecule such as this compound, which contains stereogenic centers, each enantiomer will produce a CD spectrum that is a mirror image of the other. nih.gov The process of determining the absolute configuration typically involves the following steps:

Measurement of the CD Spectrum : The experimental CD spectrum of an enantiomerically pure sample is recorded. mtoz-biolabs.com This spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. mtoz-biolabs.com

Computational Simulation : The CD spectrum for one of the possible enantiomers (e.g., the R or S configuration) is simulated using ab initio or density functional theory (DFT) calculations. spectroscopyeurope.comamericanlaboratory.com

Comparison and Assignment : The experimental spectrum is then compared to the simulated spectrum. mtoz-biolabs.comfrontiersin.org A match in the sign and relative intensity of the major spectral bands (known as Cotton effects) allows for the confident assignment of the absolute configuration of the sample. nih.govamericanlaboratory.com If the experimental spectrum is opposite to the calculated one, the molecule is assigned the opposite configuration. americanlaboratory.com

This technique is particularly valuable as it can be performed on samples in solution, eliminating the often-challenging requirement of obtaining high-quality single crystals needed for X-ray crystallography. spectroscopyeurope.comamericanlaboratory.com For amino alcohols, derivatization with a chromophoric agent can be employed to induce a distinct CD signal, which can then be correlated to the absolute configuration and enantiomeric composition of the analyte. nih.govnih.gov

Advanced Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of stereoisomers and for the determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer/Diastereomer Separation and Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric purity of chiral compounds. nih.gov The fundamental principle of chiral HPLC lies in the creation of a chiral environment where the two enantiomers of a racemic mixture can be distinguished. chiralpedia.com This is most commonly achieved by using a chiral stationary phase (CSP). chiralpedia.com

A CSP is composed of a single enantiomer of a chiral molecule that is bonded to a solid support, typically silica gel. chiralpedia.com When a racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. chiralpedia.comresearchgate.net Due to differences in spatial arrangement, one enantiomer will interact more strongly or for a longer duration with the CSP than the other. This difference in interaction strength leads to different retention times, allowing for their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols. nih.govsigmaaldrich.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com

For amino alcohols that may not show strong interactions with the CSP, pre-column derivatization with a suitable agent can enhance enantioseparation. nih.gov This involves reacting the amino or hydroxyl group with a chiral or achiral derivatizing agent to form diastereomers or compounds with improved chromatographic properties.

A typical chiral HPLC analysis would provide a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric purity or enantiomeric excess (% ee).

ParameterValue
ColumnChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds. However, due to their polar nature and low volatility, amino alcohols like this compound are not directly amenable to GC analysis. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is necessary to convert the polar amino (-NH2) and hydroxyl (-OH) groups into less polar, more volatile functional groups. sigmaaldrich.comlibretexts.org

Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a silyl group, such as a trimethylsilyl (TMS) group. libretexts.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.commdpi.com The resulting silylated derivatives are more volatile and thermally stable, making them suitable for GC analysis. libretexts.orgtcichemicals.com

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the derivatized this compound.

ParameterValue/Description
Derivatization ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column5% Phenyl Methylpolysiloxane (e.g., TR-5)
Injector Temperature250 °C
Oven ProgramInitial temp 100 °C, ramp to 280 °C at 10 °C/min
Carrier GasHelium
MS Ionization ModeElectron Impact (EI) at 70 eV
Expected Molecular Ion (M+) of di-TMS derivativem/z 337
Key Fragment IonsCharacteristic fragments resulting from the loss of methyl, benzyl, and trimethylsilyl groups.

Synthetic Utility of 4 Amino 3 Benzyl 3 Methylbutan 2 Ol As a Building Block

Precursor for Advanced Organic Molecules

The inherent functionality of 4-Amino-3-benzyl-3-methylbutan-2-ol allows for its elaboration into a variety of more complex and advanced organic molecules. The primary amine and secondary alcohol groups serve as convenient handles for a wide range of chemical transformations.

The amino group can be readily acylated, alkylated, or arylated to introduce diverse substituents. For instance, reaction with various acid chlorides or anhydrides can furnish a library of amides, while reductive amination with aldehydes or ketones can yield secondary or tertiary amines. These modifications can be crucial for tuning the electronic and steric properties of the resulting molecules, which is of particular importance in medicinal chemistry and materials science.

The hydroxyl group, being a secondary alcohol, can undergo oxidation to the corresponding ketone, providing a key intermediate for subsequent nucleophilic additions. Alternatively, it can be etherified or esterified to introduce different functional groups or protecting groups. The stereocenter at the alcohol-bearing carbon adds another layer of complexity and potential for stereoselective transformations.

The presence of both amino and hydroxyl groups in a 1,2-relationship allows for the formation of five-membered heterocyclic rings, such as oxazolines. These heterocycles are not only stable entities in their own right but can also serve as masked forms of the original amino alcohol functionality, which can be revealed later in a synthetic sequence. The synthesis of such heterocyclic derivatives from β-amino alcohols is a well-established strategy in organic synthesis. researchgate.net

Table 1: Potential Transformations of this compound

Functional GroupReaction TypePotential Products
Amino GroupAcylationAmides
AlkylationSecondary/Tertiary Amines
Reductive AminationSecondary/Tertiary Amines
SulfonylationSulfonamides
Hydroxyl GroupOxidationKetones
EtherificationEthers
EsterificationEsters
Amino & HydroxylCyclizationOxazolines, Oxazolidinones

Scaffold for the Synthesis of Chiral Auxiliaries and Derivatives

Chiral β-amino alcohols are renowned for their role as precursors to chiral auxiliaries, which are instrumental in controlling stereochemistry in asymmetric synthesis. westlake.edu.cnnumberanalytics.com The structural features of this compound, particularly its chirality and steric bulk, make it an excellent candidate for the development of novel chiral auxiliaries.

The general principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The benzyl (B1604629) and methyl groups at the C3 position of this compound would create a sterically demanding environment, which can effectively shield one face of a reactive center, leading to high levels of stereocontrol.

For example, condensation of this compound with a carboxylic acid or its derivative would form an amide. The resulting chiral amide could then be used to direct the stereoselective alkylation or aldol (B89426) reaction of the enolate derived from the acyl group. The bulky 3-benzyl-3-methylbutan-2-ol moiety would dictate the trajectory of the incoming electrophile.

Furthermore, derivatives of this amino alcohol can be synthesized to act as chiral ligands for metal-catalyzed asymmetric reactions. westlake.edu.cn For instance, conversion of the amino alcohol to a chiral oxazoline, and subsequent coordination to a metal center, can generate a catalyst capable of promoting a variety of enantioselective transformations, such as asymmetric allylic alkylations or cyclopropanations. The steric and electronic properties of the ligand, influenced by the benzyl and methyl groups, would play a crucial role in the efficiency and enantioselectivity of the catalyst. The synthesis of such chiral ligands from readily available amino alcohols is a common strategy in the development of new asymmetric methods. researchgate.net

Table 2: Potential Chiral Auxiliaries and Ligands Derived from this compound

Derivative TypePotential ApplicationKey Structural Feature
Chiral AmideAsymmetric enolate alkylation, aldol reactionsSteric hindrance from benzyl and methyl groups
Chiral OxazolineChiral ligand for asymmetric catalysisRigid five-membered ring, defined coordination geometry
Chiral Phosphine-Oxazoline (PHOX) type ligandsAsymmetric hydrogenation, hydrosilylationBidentate chelation, tunable electronic properties

Building Block in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse and complex small molecules for high-throughput screening and drug discovery. diva-portal.org The goal of DOS is to explore a wide range of chemical space by creating molecules with different skeletal frameworks and stereochemistry. Chiral amino alcohols are valuable scaffolds in DOS due to their bifunctional nature and inherent chirality. diva-portal.org

The structure of this compound is well-suited for DOS. The amino and hydroxyl groups can be used as points of diversification, allowing for the attachment of a wide array of building blocks. Furthermore, the core structure can be subjected to various cyclization and rearrangement reactions to generate a multitude of different molecular scaffolds.

For instance, a library of compounds could be generated by reacting this compound with a diverse set of aldehydes to form imines, which could then undergo various cycloaddition reactions. Alternatively, the amino alcohol could be attached to a solid support, allowing for the application of split-and-pool synthesis techniques to rapidly generate a large library of compounds. The unique substitution pattern of the starting material, with its quaternary center, would ensure that the resulting library members possess a high degree of three-dimensionality, a desirable feature for biological activity.

The application of β-amino alcohols as scaffolds in diversity-oriented protocols has been demonstrated to lead to libraries of small polycyclic molecules through the iterative use of powerful ring-forming reactions. diva-portal.org The steric hindrance provided by the benzyl and methyl groups in this compound can be exploited to influence the stereochemical outcome of such reactions, leading to libraries with high stereochemical diversity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-Amino-3-benzyl-3-methylbutan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 3-benzyl-3-methylbutan-2-one) using ammonia or benzylamine derivatives. Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride in acidic media are common reducing agents. Reaction temperature (25–60°C) and solvent choice (e.g., methanol vs. THF) critically impact stereoselectivity and yield. Purity is typically verified via HPLC (≥95%) and NMR .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methyl branches (δ 1.0–1.5 ppm) are key markers.
  • IR Spectroscopy : Confirm the presence of -OH (broad ~3300 cm⁻¹) and -NH₂ (sharp ~3400 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ (calculated m/z for C₁₂H₁₉NO: 194.1545). Discrepancies in fragmentation patterns may indicate impurities .

Q. What storage protocols ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Stability tests (TGA/DSC) show decomposition above 150°C. For long-term storage, lyophilization is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : The bulky benzyl and methyl groups create a chiral environment, making the compound a potential ligand for transition-metal catalysts (e.g., Ru or Rh complexes). DFT calculations (B3LYP/6-31G*) model steric hindrance effects on enantiomeric excess (ee). Experimental validation involves circular dichroism (CD) and X-ray crystallography of metal-ligand complexes .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Harmonization : Cross-validate cytotoxicity assays (MTT vs. resazurin) using standardized cell lines (e.g., HEK293 vs. HeLa).
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to account for variables like solvent (DMSO vs. ethanol) and concentration gradients.
  • Structural Analog Comparison : Benchmark against 4-Aminobenzyl alcohol derivatives (e.g., logP differences) to isolate structure-activity relationships (SAR) .

Q. Can computational models predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, Schrödinger’s ADMET Predictor) to simulate Phase I/II metabolism. Key parameters:

  • CYP450 Isozyme Affinity : Predominant oxidation by CYP3A4 (docking score ≤ -8.5 kcal/mol).
  • Glucuronidation Potential : Assess via molecular dynamics simulations of UDP-glucuronosyltransferase binding.
    Experimental validation involves LC-MS/MS analysis of hepatocyte incubation supernatants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-benzyl-3-methylbutan-2-ol
Reactant of Route 2
4-Amino-3-benzyl-3-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.